molecular formula C20H31N3O3 B14788883 (S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate

(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate

Cat. No.: B14788883
M. Wt: 361.5 g/mol
InChI Key: QOSMMJONJMTRSE-UHFFFAOYSA-N
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Description

(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amine and amide functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate can be achieved through several methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively . Another method involves the asymmetric synthesis of chiral amines using immobilized ω-transaminases, which can provide high yields and enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic methodologies due to their efficiency and sustainability. The use of immobilized enzymes, such as ω-transaminases, allows for the large-scale production of chiral amines with high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The amine and amide groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. These features make it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various therapeutic applications.

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

benzyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3

InChI Key

QOSMMJONJMTRSE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

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